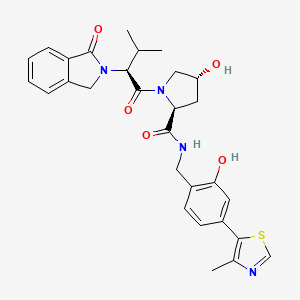
5-Fluoro-2-((1R,2R)-2-methylcyclopropane-1-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a CAS Number of 1807940-27-7 and a molecular weight of 237.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-fluoro-2-[(1R,2R)-2-methylcyclopropane-1-carboxamido]benzoic acid . The InChI code is 1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17)/t6-,8-/m1/s1 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid involves the introduction of a fluoro group onto a benzoic acid derivative, followed by the addition of a cyclopropane amide group. The racemic mixture is obtained due to the presence of a chiral center in the cyclopropane amide group.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "methylcyclopropane carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "4-fluorobenzoic acid is reacted with thionyl chloride to form 4-fluorobenzoyl chloride.", "4-fluorobenzoyl chloride is then reacted with N,N-dimethylformamide and triethylamine to form 5-fluoro-2-(N,N-dimethylamino)benzoic acid.", "The resulting acid is then reacted with N,N'-dicyclohexylcarbodiimide and methylcyclopropane carboxylic acid to form rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid.", "The product is then purified by acidification with hydrochloric acid, followed by extraction with diethyl ether and washing with sodium hydroxide and water." ] } | |
CAS RN |
1807940-27-7 |
Molecular Formula |
C12H12FNO3 |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
5-fluoro-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17)/t6-,8-/m1/s1 |
InChI Key |
KHXCNDVMASKGJY-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



